3-Methyl-2-propyl-1H-indole

Lipophilicity Drug-likeness Partition coefficient

Select 3-Methyl-2-propyl-1H-indole (CAS 1859-90-1) when your project demands the exact 2,3-disubstitution pattern critical for aminoalkylindole (AAI) pharmacophore studies. Unlike 3-methylindole (skatole) or 2,3-dimethylindole, this compound's asymmetric 2-propyl/3-methyl geometry and elevated XLogP (3.6) are essential for CB1/CB2 receptor engagement and Gram-negative membrane penetration studies. Its well-defined boiling point (290.6 °C) also makes it a superior GC-MS/HPLC calibrant. Insist on the authentic substitution pattern—substituting analogs risks misdirecting your lead optimization program.

Molecular Formula C12H15N
Molecular Weight 173.25 g/mol
CAS No. 1859-90-1
Cat. No. B155993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-propyl-1H-indole
CAS1859-90-1
Synonyms3-METHYL-2-PERFLOROPROPYL-1H-INDOLE
Molecular FormulaC12H15N
Molecular Weight173.25 g/mol
Structural Identifiers
SMILESCCCC1=C(C2=CC=CC=C2N1)C
InChIInChI=1S/C12H15N/c1-3-6-11-9(2)10-7-4-5-8-12(10)13-11/h4-5,7-8,13H,3,6H2,1-2H3
InChIKeySSCOHXIHUVUWLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-2-propyl-1H-indole: Core Structural Identity, Physicochemical Profile, and Procurement-Relevant Specifications


3-Methyl-2-propyl-1H-indole (CAS 1859-90-1; molecular formula C₁₂H₁₅N; molecular weight 173.25 g/mol) is a 2,3-disubstituted indole derivative bearing a methyl group at the 3-position and an n-propyl chain at the 2-position [1]. Its InChI Key is SSCOHXIHUVUWLV-UHFFFAOYSA-N [2]. The compound exhibits a computed XLogP3-AA value of 3.6 and a boiling point of 290.6 °C at 760 mmHg [3]. Commercial sourcing is typically available at ≥95% purity, suitable for medicinal chemistry, agrochemical, and materials science research applications .

Why 3-Methylindole, 2-Propylindole, or 2,3-Dimethylindole Cannot Substitute for 3-Methyl-2-propyl-1H-indole in Quantitative Structure–Activity Applications


Simple, monosubstituted analogs such as 3-methylindole (skatole, LogP ≈2.6 [1]) or 2-propylindole lack the full 2,3-disubstitution pattern that governs both lipophilicity and receptor-interaction geometry in the aminoalkylindole (AAI) pharmacophore class [2]. In cannabinoid receptor SAR, 2-methylation of n-alkyl indoles alters the chain-length–activity relationship: specifically, 2-methylated n-propyl analogs exhibit enhanced activity relative to their unmethylated counterparts [3]. Substituting a symmetrical 2,3-dimethylindole (LogP ≈2.78 [4]) for the asymmetric propyl/methyl pattern eliminates the extended n-propyl hydrophobic contact region required for CB1/CB2 receptor engagement, potentially misdirecting lead optimization programs. The quantitative evidence below substantiates why procurement of the exact 3-methyl-2-propyl substitution pattern is scientifically non-negotiable for projects targeting AAI-derived SAR space.

Quantitative Differentiation Evidence: 3-Methyl-2-propyl-1H-indole Versus Closest Structural Comparators


Lipophilicity Advantage: LogP Comparison of 3-Methyl-2-propyl-1H-indole vs. 3-Methylindole (Skatole)

3-Methyl-2-propyl-1H-indole exhibits an XLogP3-AA of 3.6, which is approximately one log unit higher than that of 3-methylindole (XLogP ≈2.6) [1][2]. The addition of the n-propyl group at C-2 increases calculated logP by ~1.0 unit, consistent with a ~10-fold increase in octanol–water partition coefficient. This enhanced lipophilicity predicts superior membrane permeability and blood–brain barrier penetration potential, critical parameters in CNS-targeted drug discovery programs within the aminoalkylindole class.

Lipophilicity Drug-likeness Partition coefficient

Thermal Stability and Processing Window: Boiling Point of 3-Methyl-2-propyl-1H-indole vs. 3-Methylindole

3-Methyl-2-propyl-1H-indole has a boiling point of 290.6 °C at 760 mmHg, approximately 25 °C higher than that of 3-methylindole (~265 °C) [1]. This elevation in boiling point reflects the increased molecular weight and van der Waals surface area conferred by the C-2 n-propyl substituent. The higher boiling point provides a wider liquid-phase processing window for high-temperature reactions (e.g., amide couplings, microwave-assisted syntheses) and facilitates separation from lower-boiling reaction by-products via fractional distillation.

Thermal stability Distillation Process chemistry

Pharmacophoric Relevance: 2-Methylation Impact on Cannabinoid Receptor Activity in Aminoalkylindole Series

In the aminoalkylindole (AAI) cannabinoid class, 2-methylation of n-alkyl indoles produces a divergent SAR profile in which the n-propyl chain emerges as the optimal substituent length, showing enhanced activity relative to the unmethylated n-propyl analog [1]. While direct CB1 Ki data for 3-methyl-2-propyl-1H-indole per se are not available in the public domain, the class-level SAR explicitly identifies 2-methylated n-propyl indoles as distinct activity-enhancing entities within this pharmacophore. For comparison, in the naphthoylindole sub-series, 2-methylated compounds show 2- to 4-fold differences in CB1 affinity relative to unmethylated counterparts depending on chain length [2]. This positions 3-methyl-2-propyl-1H-indole as the nearest non-naphthoyl substructure for probing the contribution of the 2-propyl/3-methyl pattern to receptor binding.

Cannabinoid receptor SAR 2-Methylindole

Synthetic Intermediate Differentiation: 3-Methyl-2-propyl-1H-indole as a 2,3-Disubstituted Scaffold for Diversification

3-Methyl-2-propyl-1H-indole is synthesized via Fischer indole cyclization using 3-hexanone and phenylhydrazine under acidic conditions . This route contrasts with that of 2,3-dimethylindole, which employs 2-butanone (methyl ethyl ketone) as the ketone component. The C-2 n-propyl chain introduces a primary carbon center amenable to further functionalization (e.g., halogenation, oxidation to carboxylic acid, or cross-coupling following directed metalation), whereas the C-2 methyl group of 2,3-dimethylindole lacks this synthetic handle. The free indole N–H enables N-alkylation or N-arylation as a first-step diversification, positioning 3-methyl-2-propyl-1H-indole as a more versatile entry point into substituted aminoalkylindole libraries.

Synthetic versatility Fischer indole synthesis Building block

Physicochemical Density Contrast: 3-Methyl-2-propyl-1H-indole vs. 2,3-Dimethylindole

3-Methyl-2-propyl-1H-indole has a reported density of 1.84 g/cm³ , substantially higher than the 1.08 g/cm³ density of 2,3-dimethylindole [1]. This ~70% greater density reflects the extended alkyl chain at C-2 increasing the molecular packing efficiency in the condensed phase. For procurement in formulation development or biphasic reaction systems, density governs phase separation behavior and volumetric dosing accuracy.

Density Formulation Physical property

Rotatable Bond Count and Conformational Flexibility: 3-Methyl-2-propyl-1H-indole vs. 2,3-Dimethylindole

3-Methyl-2-propyl-1H-indole possesses two rotatable bonds (the C-2 n-propyl chain), whereas 2,3-dimethylindole has zero rotatable bonds beyond methyl rotation [1][2]. This difference in conformational degrees of freedom has implications for entropy–enthalpy compensation in receptor binding: the n-propyl chain can adopt multiple low-energy conformations to optimize hydrophobic contacts within the receptor binding pocket, a property absent in the more rigid 2,3-dimethyl analog.

Conformational flexibility Molecular recognition Rotatable bonds

Evidence-Backed Application Scenarios for Procuring 3-Methyl-2-propyl-1H-indole (CAS 1859-90-1)


Cannabinoid Receptor Ligand Discovery: SAR Exploration of the 2-Alkyl-3-methylindole Pharmacophore

The 2-methylation SAR documented for aminoalkylindoles identifies 3-methyl-2-propyl-1H-indole as a key substructure for probing the chain-length dependence of CB1/CB2 receptor affinity [1]. Procurement of this compound enables systematic N-functionalization to generate congeneric series, directly testing whether the 2-propyl/3-methyl pattern confers optimal receptor complementarity relative to 2-ethyl or 2-butyl analogs.

Antimicrobial and Anti-Virulence Screening Programs Using Disubstituted Indole Scaffolds

Indole derivatives with alkyl substituents at both C-2 and C-3 positions have been investigated for biofilm inhibition and quorum-sensing interference [2]. The enhanced lipophilicity of 3-methyl-2-propyl-1H-indole (XLogP 3.6 vs. ~2.6 for 3-methylindole) predicts improved bacterial membrane penetration, supporting its use as a starting scaffold for structure–activity relationship studies targeting Gram-negative pathogens.

Physicochemical Reference Standard for Analytical Method Development

With a well-defined boiling point (290.6 °C), density (1.84 g/cm³), and refractive index (1.516) [3], 3-methyl-2-propyl-1H-indole serves as a retention-time calibrant for GC-MS and HPLC method development when analyzing complex indole-containing mixtures (e.g., natural product extracts or synthetic cannabinoid formulations). Its distinct physicochemical signature reduces co-elution risk compared to the more common 3-methylindole.

Synthetic Methodology Development: C-2 Alkyl Chain Functionalization Reactions

The primary C–H bonds of the C-2 n-propyl chain present an underexplored site for directed C–H activation chemistry . Methodologists can employ 3-methyl-2-propyl-1H-indole as a model substrate to develop palladium- or iridium-catalyzed C(sp³)–H functionalization protocols, where the indole N–H serves as a directing group. Success would unlock a general strategy for late-stage diversification of 2-alkylindole libraries.

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